Benzothiazolylsulfanyl-methyl-amine
Description
Benzothiazolylsulfanyl-methyl-amine (CAS: 6323-42-8) is a heterocyclic compound featuring a benzothiazole core substituted with a sulfanylmethylamine group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The benzothiazole moiety is known for its bioactivity, particularly in antimicrobial and anticancer applications, while the sulfanyl-methyl-amine substituent enhances solubility and modulates reactivity .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-9-12-8-10-6-4-2-3-5-7(6)11-8/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIEGBACHITGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNSC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294617 | |
| Record name | N-Methyl-2-benzothiazolesulfenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14118-18-4 | |
| Record name | N-Methyl-2-benzothiazolesulfenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14118-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-benzothiazolesulfenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
2-(Methylthio)-1,3-benzothiazol-6-amine (CAS: 25706-29-0)
- Structure : A benzothiazole ring with a methylthio (-SMe) group at position 2 and an amine (-NH₂) at position 4.
- Key Differences : Lacks the sulfanylmethylamine side chain, resulting in lower molecular weight (210.32 g/mol vs. 6323-42-8’s larger structure) and reduced polar surface area (PSA).
- Applications : Used as an intermediate in dye synthesis and antimicrobial agents .
5-(Methylsulfanyl)-1,3-Benzothiazol-2-Amine (CAS: 193423-34-6)
- Structure : Methylsulfanyl group at position 5 and amine at position 2.
- Key Differences : Substituent positions alter electronic distribution, affecting binding affinity in enzyme inhibition studies. Market analysis indicates its use in agrochemicals .
Analogues with Heterocyclic Variations
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine (CAS: 1291356-99-4)
5-(Benzylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Structure : Thiadiazole ring with benzylsulfanyl and methylamine groups.
- Key Differences : Smaller ring system (5-membered vs. 6-membered benzothiazole) and distinct pharmacokinetic profiles. Empirical formula: C₁₀H₁₁N₃S₂ .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Substituent Effects on Bioactivity
| Compound | Substituent Position | IC₅₀ (μM) * | Solubility (mg/mL) |
|---|---|---|---|
| Benzothiazolylsulfanyl-methyl-amine | 2-SCH₂NH₂ | 12.4 | 0.45 (DMSO) |
| 2-(Methylthio)-benzothiazol-6-amine | 2-SMe, 6-NH₂ | 28.9 | 1.2 (Water) |
| 5-(Methylsulfanyl)-benzothiazol-2-amine | 5-SMe, 2-NH₂ | 18.7 | 0.8 (DMSO) |
IC₅₀ values against *E. coli .
Research Findings
- Synthetic Accessibility: this compound is synthesized via solid-phase routes, similar to benzothiazolyl amino acids, enabling scalable production .
- Medicinal Potential: Derivatives of CAS 6323-42-8 show promise in targeting tyrosine kinases, with 3–5× higher selectivity than 2-(methylthio)-benzothiazol-6-amine .
- Solubility Challenges: The sulfanylmethylamine group in 6323-42-8 improves aqueous solubility over non-amine analogues (e.g., CAS 193423-34-6) but requires formulation optimization .
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